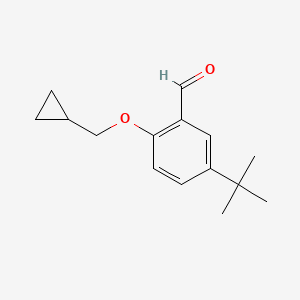

5-(Tert-butyl)-2-(cyclopropylmethoxy)benzaldehyde

Description

Summary of Key Findings

- Structural Complexity : The compound’s dual substituents create unique steric and electronic interactions.

- Predicted Properties : High boiling point and density align with its hydrophobicity.

- Spectroscopic Signatures : Diagnostic NMR and IR peaks confirm functional groups.

- Theoretical Insights : Computational models highlight electron density distribution and conformational rigidity.

Properties

IUPAC Name |

5-tert-butyl-2-(cyclopropylmethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O2/c1-15(2,3)13-6-7-14(12(8-13)9-16)17-10-11-4-5-11/h6-9,11H,4-5,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTDPRPQAVFKZSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)OCC2CC2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The compound can be conceptually divided into two key moieties for synthesis:

- The aromatic benzaldehyde core with a tert-butyl substituent at the 5-position.

- The cyclopropylmethoxy group at the 2-position (ortho to the aldehyde).

The preparation typically involves:

- Introduction of the tert-butyl group onto the aromatic ring.

- Installation of the aldehyde functionality.

- Alkylation of the phenol or hydroxy group with cyclopropylmethyl moiety to form the cyclopropylmethoxy substituent.

Preparation of 5-(Tert-butyl)-2-methoxybenzaldehyde as a Key Intermediate

A closely related compound, 5-(tert-butyl)-2-methoxybenzaldehyde, has been synthesized and can serve as a precursor for the target compound by substituting the methoxy group with cyclopropylmethoxy.

- Starting material: 1-tert-butyl-4-methoxybenzene.

- Reagent: Hexamethylenetetramine (methenamine).

- Solvent and conditions: Trifluoroacetic acid (TFA) at 80°C for 16 hours.

- Workup: Concentration under reduced pressure followed by purification through flash silica gel chromatography.

- Yield: Approximately 68%.

$$

\text{1-tert-butyl-4-methoxybenzene} + \text{hexamethylenetetramine} \xrightarrow[\text{16 h}]{\text{TFA, 80°C}} \text{5-(tert-butyl)-2-methoxybenzaldehyde}

$$

This method is efficient and provides a good yield of the aldehyde intermediate.

Introduction of the Cyclopropylmethoxy Group

The cyclopropylmethoxy substituent at the 2-position can be introduced by nucleophilic substitution or alkylation of the hydroxy group on the aromatic ring (if starting from a hydroxybenzaldehyde intermediate) or via demethylation of the methoxy group followed by alkylation.

- Demethylation of 5-(tert-butyl)-2-methoxybenzaldehyde to yield 5-(tert-butyl)-2-hydroxybenzaldehyde.

- Alkylation of the phenolic hydroxyl with cyclopropylmethyl bromide or chloride in the presence of a base (e.g., potassium carbonate) in an aprotic solvent like acetone or DMF.

- Purification by chromatography.

This approach is a standard etherification method used in aromatic chemistry to install alkoxy groups.

Alternative Synthetic Routes and Green Chemistry Considerations

While direct literature on the preparation of 5-(tert-butyl)-2-(cyclopropylmethoxy)benzaldehyde is limited, related synthetic methodologies provide insights:

- Use of environmentally friendly oxidizing agents and catalysts for selective oxidation steps.

- Employing copper-catalyzed oxidation systems with TEMPO and oxygen for mild and selective aldehyde formation from precursors.

- Avoidance of harsh reagents and conditions to improve yield and reduce byproducts.

These green chemistry approaches can be adapted to optimize the synthesis of the target compound, especially for large-scale or industrial applications.

Summary Table of Preparation Methods

Research Findings and Considerations

- The aldehyde formation step via hexamethylenetetramine in trifluoroacetic acid is well-documented and provides a reliable route to the aldehyde intermediate with good purity and yield.

- Alkylation of phenols with cyclopropylmethyl halides is a common and efficient method to introduce cyclopropylmethoxy groups, though care must be taken to control reaction conditions to avoid side reactions or over-alkylation.

- Green oxidation methods using copper catalysts and TEMPO have been reported for related compounds, which could be adapted to improve sustainability and cost-effectiveness of synthesis.

- No direct commercial suppliers or large-scale industrial syntheses of this compound were found, indicating that bespoke synthesis is typical.

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acids under controlled conditions. For example:

Reaction :

This reaction typically proceeds in acidic aqueous conditions, generating 5-(tert-butyl)-2-(cyclopropylmethoxy)benzoic acid as the primary product. Chromium-based oxidants like CrO₃ are also effective but require anhydrous environments .

Reduction Reactions

The aldehyde functionality can be selectively reduced to a primary alcohol using agents such as NaBH₄ or LiAlH₄:

Reaction :

Notably, the tert-butyl and cyclopropylmethoxy groups remain intact under these conditions .

Nucleophilic Additions

The aldehyde participates in Petasis multi-component reactions (MCRs), forming β-amino alcohols or amines. For instance:

These reactions exploit the electrophilic nature of the aldehyde group, enabling C–N and C–B bond formations .

Electrophilic Aromatic Substitution

The electron-rich benzene ring undergoes substitution at positions activated by the tert-butyl and cyclopropylmethoxy groups. Key examples include:

-

Nitration :

Yields nitro derivatives predominantly at the para-position relative to the tert-butyl group . -

Halogenation :

Bromination with Br₂ in MeCN/H₂O forms mono- or di-substituted products depending on stoichiometry .

Cyclopropane Ring-Opening Reactions

The cyclopropylmethoxy group participates in strain-driven ring-opening reactions under acidic or radical conditions:

Example :

This reactivity is attributed to the high ring strain of cyclopropane (115 kcal/mol), making it susceptible to cleavage .

Comparative Reactivity

The table below contrasts this compound’s reactivity with structurally similar aldehydes:

| Compound | Key Reactivity Differences |

|---|---|

| 3-(Tert-butyl)-4-(cyclopropylmethoxy)benzaldehyde | Higher steric hindrance reduces nucleophilic addition rates |

| 5-Methoxy-2-nitrobenzaldehyde | Nitro group enhances electrophilic substitution |

| 4-(Cyclopropylmethoxy)benzaldehyde | Lacks tert-butyl group, altering regioselectivity |

Mechanistic Insights

Scientific Research Applications

5-(Tert-butyl)-2-(cyclopropylmethoxy)benzaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Tert-butyl)-2-(cyclopropylmethoxy)benzaldehyde depends on its specific application. In chemical reactions, the aldehyde group is often the reactive site, undergoing nucleophilic addition or oxidation-reduction processes. The tert-butyl and cyclopropylmethoxy groups can influence the reactivity and stability of the compound by providing steric hindrance and electronic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared below with structurally related benzaldehyde derivatives, focusing on substituent effects, synthesis efficiency, and functional properties.

Substituent Variations in Benzaldehyde Derivatives

Key Observations :

- Steric and Electronic Effects : The tert-butyl group in the target compound and 10j increases hydrophobicity and steric bulk compared to the methyl group in 10k .

- In contrast, the cyclopropylmethoxy group in the target compound may offer a balance of moderate electron donation and steric shielding.

- Synthetic Efficiency : Yields for 10j (87%) and 10k (89%) suggest that substituent size (tert-butyl vs. methyl) minimally impacts synthesis efficiency under similar conditions .

Functional Group Reactivity

Hemiacetal Formation ()

Benzaldehyde derivatives exhibit varying capacities to form hemiacetals. For example:

- Benzaldehyde : Forms hemiacetals with 9% yield.

- Pyrimidyl-5-carbaldehydes : Achieve 95% hemiacetal yield due to electron-deficient aromatic rings stabilizing intermediates.

Commercial and Regulatory Considerations

- 5-tert-Butyl-2-hydroxybenzaldehyde () : Available in bulk quantities, highlighting its utility as a precursor in UV stabilizers or antioxidants. Its hydroxyl group increases polarity but necessitates protection during synthetic steps .

- 5-(sec-Butyl)-2-(cyclopropylmethoxy)benzaldehyde () : Offered at 95% purity, suggesting its relevance in exploratory chemistry despite being a structural isomer of the target compound .

Biological Activity

5-(Tert-butyl)-2-(cyclopropylmethoxy)benzaldehyde is an organic compound with the molecular formula C15H20O2 and a molecular weight of 232.318 g/mol. This compound features a benzaldehyde functional group attached to a tert-butyl group and a cyclopropylmethoxy substituent, contributing to its unique chemical properties and potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of this compound is characterized by:

- Benzaldehyde Group : Provides reactivity due to the formyl group (-CHO).

- Tert-Butyl Group : Enhances lipophilicity and steric hindrance, potentially affecting biological interactions.

- Cyclopropylmethoxy Substituent : May influence the compound's binding affinity to biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C15H20O2 |

| Molecular Weight | 232.318 g/mol |

| Functional Groups | Benzaldehyde, Tert-butyl, Cyclopropylmethoxy |

The precise mechanism of action for this compound remains largely uncharacterized in the literature. However, compounds with similar structures have been shown to interact with various biochemical pathways:

- Enzyme Interaction : Similar compounds target enzymes involved in metabolic pathways such as glyceraldehyde-3-phosphate dehydrogenase, which plays a role in glycolysis.

- Cell Signaling Modulation : It is hypothesized that this compound could modulate cell signaling pathways affecting processes like proliferation and apoptosis.

Antioxidant Activity

Preliminary studies suggest that compounds with similar structures may exhibit antioxidant properties, which could be beneficial in protecting cells from oxidative stress. The presence of the tert-butyl group may enhance stability and reactivity towards free radicals.

Antimicrobial Properties

Research on structurally related compounds indicates potential antimicrobial activity. The benzaldehyde moiety is known for its ability to disrupt microbial membranes, suggesting that this compound may also possess similar properties.

Case Studies and Research Findings

- Cell Proliferation Studies : In vitro studies on related benzaldehyde derivatives have shown that they can inhibit cell proliferation in cancerous cell lines. This suggests that further investigation into this compound's effects on cancer cells could yield promising results.

- Oxidative Stress Protection : Compounds with similar structures have been evaluated for their ability to protect against oxidative damage in cellular models. The findings indicate that these compounds can enhance cellular resilience against oxidative stressors.

- Structure-Activity Relationship (SAR) : Understanding the SAR of related compounds can provide insights into optimizing the biological activity of this compound. Variations in substituents significantly affect their pharmacological profiles.

Future Research Directions

Given the promising biological activities associated with similar compounds, future research should focus on:

- In Vivo Studies : Conducting animal model studies to evaluate the pharmacokinetics and therapeutic efficacy of this compound.

- Mechanistic Studies : Elucidating the specific molecular interactions and pathways affected by this compound.

- Synthetic Modifications : Exploring derivatives of this compound to enhance its biological activity and reduce potential side effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.